![molecular formula C19H19N3O B2658164 N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide CAS No. 838883-70-8](/img/structure/B2658164.png)

N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

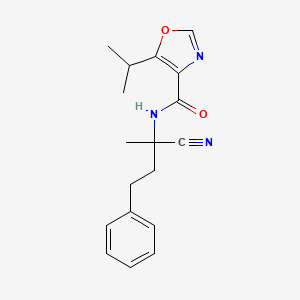

N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells.

Scientific Research Applications

Cancer Research

- Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Compounds like ABT-888, a cyclic amine-containing benzimidazole carboxamide PARP inhibitor, have been developed for cancer treatment. They exhibit excellent PARP enzyme potency and have shown efficacy in combination with other drugs in cancer models (Penning et al., 2009).

Antimicrobial Activity

- Antimicrobial Agents : N-Benzimidazol-1-yl-methyl-benzamide derivatives have shown in vitro antimicrobial activity against various microbes, including E. coli and S. aureus. Their effectiveness as antimicrobial compounds was confirmed through molecular docking studies (Sethi et al., 2016).

Corrosion Inhibition

- Corrosion Inhibition : Benzimidazole derivatives have been studied for their effectiveness in inhibiting corrosion of steel in acidic environments. These studies used electrochemical techniques to demonstrate the inhibitors' efficiency (Yadav et al., 2016).

Material Science

- Supramolecular Reagents : A family of supramolecular reagents based on [(benzimidazol-1-yl)methyl]-benzamides has been synthesized. They have potential applications in the assembly of binary and ternary cocrystals due to their diverse solubility and ability to form hydrogen bonds (Aakeröy et al., 2005).

Synthesis of Bioactive Compounds

- Synthesis of Potential Bioactive Compounds : N-Acyliminium reagents derived from benzimidazole have been used in C-C bond-forming reactions, leading to the creation of potentially bioactive 2-substituted derivatives of 2,3dihydrobenzimidazole (Staykova et al., 2013).

properties

IUPAC Name |

N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14(2)13-22-17-11-7-6-10-16(17)21-18(22)12-20-19(23)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPOKFYSHVJZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-6-[(3-methylpiperidino)carbonyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2658081.png)

![N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2658084.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2658086.png)

![1,3-dimethyl-8-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2658093.png)